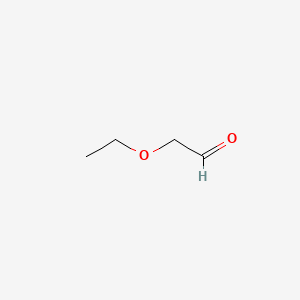

Ethoxyacetaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

22056-82-2 |

|---|---|

Molecular Formula |

C4H8O2 |

Molecular Weight |

88.11 g/mol |

IUPAC Name |

2-ethoxyacetaldehyde |

InChI |

InChI=1S/C4H8O2/c1-2-6-4-3-5/h3H,2,4H2,1H3 |

InChI Key |

IAHZBRPNDIVNNR-UHFFFAOYSA-N |

Canonical SMILES |

CCOCC=O |

Origin of Product |

United States |

Synthetic Methodologies and Transformative Pathways of Ethoxyacetaldehyde

De Novo Synthetic Approaches to Ethoxyacetaldehyde

The deliberate synthesis of this compound can be accomplished through several strategic approaches that construct the molecule from foundational reagents. These methods often involve the controlled oxidation of suitable precursors or the use of advanced catalytic systems to ensure selectivity and efficiency.

Oxidative Strategies for Acetaldehyde (B116499) Moiety Elaboration

A primary strategy for synthesizing this compound and its derivatives involves the oxidation of a corresponding alcohol. The Swern oxidation, a classical method in organic synthesis, provides a pathway to the aldehyde. For instance, a derivative, 2-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)acetaldehyde (B3155771), is prepared by reacting 2-(2-(2-hydroxyethoxy)ethyl)isoindoline-1,3-dione (B1586309) with dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride. google.com This reaction exemplifies the conversion of a primary alcohol group into the target acetaldehyde moiety.

Another relevant approach is the aldol (B89426) condensation, where this compound can act as a reactant. Although a study reported the condensation of benzaldehyde (B42025) with this compound to yield 3-phenyl-2-ethoxypropenal, this demonstrates the reactivity of the aldehyde group and its availability for C-C bond formation, a key step in many elaborative synthetic sequences. arkat-usa.org The reverse of such reactions, a retro-aldol condensation, represents a potential, albeit less direct, conceptual pathway to the aldehyde.

Catalytic Systems and Novel Reagents in this compound Synthesis

Modern synthetic methods increasingly rely on sophisticated catalytic systems to achieve high yields and selectivity while maintaining mild reaction conditions. The use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst is a prominent example. In the synthesis of an this compound derivative, TEMPO, in conjunction with an oxidant like sodium hypochlorite (B82951) (NaClO), facilitates the oxidation of the precursor alcohol, 2-(2-Hydroxyethoxy)ethyl isoindoline-1,3-dione, to the corresponding aldehyde with high yields of 85–90%.

Furthermore, Lewis acids have been employed as catalysts in reactions involving this compound derivatives. For example, the C-H bond insertion reaction between 2-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)acetaldehyde and ethyl diazoacetate is catalyzed by Lewis acids such as boron trifluoride etherate (BF₃·OEt₂). The catalytic oxidation of ethanol (B145695) itself over mixed metal oxide catalysts to produce acetaldehyde is a foundational industrial process that shares mechanistic principles with the targeted synthesis of more complex aldehydes like this compound. researchgate.net

Formation of this compound via Mechanistic Transformations of Precursors

This compound is not only a target for direct synthesis but also a significant intermediate product formed from the transformation of other chemicals, particularly in biological and atmospheric contexts. The oxidation of 2-ethoxyethanol (B86334) is a primary pathway for its formation.

Oxidation Pathways of 2-Ethoxyethanol

2-Ethoxyethanol, a widely used industrial solvent, can be metabolized and degraded through oxidative processes, leading to the formation of this compound as a key intermediate. This transformation occurs both in living organisms through enzymatic action and in the environment through photochemical reactions.

In biological systems, including humans and laboratory animals, 2-ethoxyethanol is readily metabolized. The primary metabolic pathway involves the oxidation of the terminal alcohol group by the enzyme alcohol dehydrogenase. nacatsoc.orggla.ac.uk This bio-oxidation converts 2-ethoxyethanol into this compound. This intermediate is typically short-lived in the body as it is rapidly further oxidized by aldehyde dehydrogenases to form the more stable metabolite, ethoxyacetic acid. nacatsoc.orggla.ac.uk

In the troposphere, 2-ethoxyethanol is subject to degradation initiated by photochemically generated hydroxyl (OH) radicals. arkat-usa.orgresearchgate.net This process is a significant pathway for the atmospheric removal of 2-ethoxyethanol. The reaction mechanism involves the initial attack of an OH radical on the 2-ethoxyethanol molecule, leading to the formation of various alkyl and alkoxy radicals. arkat-usa.orgresearchgate.net Subsequent reactions of these radicals result in a mixture of products, including this compound.

A laboratory study investigating this photooxidation under simulated atmospheric conditions identified this compound as a major product. The experiment involved irradiating a mixture of 2-ethoxyethanol, methyl nitrite, and nitric oxide in a Teflon bag reactor. The yield of this compound was found to be 24 ± 13% relative to the amount of 2-ethoxyethanol consumed by the reaction with OH radicals. arkat-usa.orgresearchgate.net This highlights the atmospheric photooxidation of 2-ethoxyethanol as a notable environmental source of this compound.

Interactive Data Table: Products of 2-Ethoxyethanol Photooxidation

The following table summarizes the major products and their respective yields from the hydroxyl radical-initiated photooxidation of 2-ethoxyethanol in a laboratory setting. arkat-usa.orgresearchgate.net

| Product Name | Chemical Formula | Yield (% of reacted 2-Ethoxyethanol) |

| Ethyl formate | HC(O)OCH₂CH₃ | 34 ± 10% |

| Ethylene (B1197577) glycol monoformate | HC(O)OCH₂CH₂OH | 36 ± 7% |

| This compound | CH₃CH₂OCH₂C(O)H | 24 ± 13% |

| Ethylene glycol monoacetate | CH₃C(O)OCH₂CH₂OH | 7.8 ± 2.4% |

Alcohol Dehydrogenase-Mediated Bio-oxidations

Thermal Degradation and Pyrolysis Mechanisms

The high-temperature decomposition of cyclic compounds, particularly ethers, serves as a notable route to various aldehydes. This compound emerges as a key intermediate in the pyrolysis of specific oxygen-containing heterocycles.

The thermal decomposition of 1,4-dioxane (B91453) has been investigated under high-temperature conditions using shock tube technology coupled with analytical methods like laser schlieren densitometry and time-of-flight mass spectrometry. These studies demonstrate that the primary dissociation pathway for 1,4-dioxane involves the fission of a C–O bond. This initial ring-opening step is followed by rapid isomerization through 2,6 H-atom transfers.

This process leads to the formation of two key linear intermediates: ethylene glycol vinyl ether and 2-ethoxyacetaldehyde. unizar.es These species are highly unstable under the pyrolysis conditions and quickly dissociate at rates that are too fast to be resolved experimentally. The subsequent breakdown of these intermediates generates a cascade of smaller radicals, including H, CH3, and OH, which drive a chain decomposition reaction.

Theoretical calculations and modeling have been employed to develop a comprehensive potential energy surface and reaction mechanism for this process. The formation of this compound (2EOA) and ethylene glycol vinyl ether (EGVE) are identified as significant pathways in the unimolecular decomposition of 1,4-dioxane. rsc.org The relative rates of formation for these two intermediates are sensitive to reaction conditions, with theoretical models showing that minor adjustments to the energy barriers for ring-opening can alter the product branching ratio significantly. rsc.org

| Parameter | Description | Key Findings | Reference |

|---|---|---|---|

| Experimental Setup | Shock tube studies using laser schlieren densitometry and time-of-flight mass spectrometry. | 1,4-Dioxane diluted in krypton (1-4%) was studied between 1550–2100 K at pressures of 56 and 123 Torr. | |

| Primary Dissociation | Initial bond-breaking step in the pyrolysis of 1,4-dioxane. | The molecule initially dissociates via C–O bond fission. | |

| Intermediate Formation | Formation of linear isomers following ring-opening. | Produces ethylene glycol vinyl ether and 2-ethoxyacetaldehyde (2EOA) through H-atom transfers. These intermediates dissociate rapidly. | unizar.esrsc.org |

| Reaction Modeling | Use of ab initio calculations and master equation analyses to develop a reaction mechanism. | An 83-reaction mechanism successfully simulated experimental results. Five of six identified pathways contribute significantly to dioxane decomposition. | rsc.org |

Oxidative Transformations of Nitrogenous Heterocycles

This compound and its derivatives can be generated through the oxidative degradation of certain nitrogen-containing heterocyclic compounds. The oxidation of morpholine (B109124) derivatives, in particular, has been shown to yield products structurally related to this compound.

For instance, the chemical oxidation of N-nitrosomorpholine using Fenton's reagent yields a variety of products, including (2-hydroxyethoxy)acetaldehyde. researchgate.net This product shares the core structure of this compound with an additional hydroxyl group. Metabolic activation of N-nitrosomorpholine through hydroxylation alpha to the nitroso group can lead to the formation of a metastable this compound adduct on the heteroatoms of DNA. researchgate.net Further studies involving the decomposition of α-acetoxy-N-nitrosomorpholine in the presence of benzimidazole (B57391) result in the formation of 2-(2-(1H-benzo[d]imidazol-1-yl)ethoxy)acetaldehyde, confirming the generation of an this compound moiety from the morpholine ring structure. researchgate.net

Electrochemical C-H oxidation of N-Boc morpholine has also been explored as a key step in the synthesis of novel heterocyclic scaffolds, indicating that oxidative processes can functionalize the morpholine ring in a way that can lead to aldehyde-containing structures. researchgate.net

Synthesis of Key this compound Derivatives and Analogues

This compound is a valuable C4 building block in organic synthesis, utilized for the preparation of a range of more complex molecules, including functionalized acetals and larger cyclic systems.

Strategies for Functionalized Acetal (B89532) Formation

The aldehyde functionality of this compound readily undergoes reaction with alcohols to form acetals, which can serve as protecting groups or as stable precursors for further transformations. The synthesis of putative purine (B94841) nucleoside and nucleobase adducts of the diazonium ion derived from 3-hydroxy-N-nitrosomorpholine has been accomplished by preparing them as their dimethylacetals. researchgate.net These acetals are stable compounds that can be converted nearly quantitatively to the corresponding aldehydes under mild acid treatment. researchgate.net

In the synthesis of functionalized norbornenes, acetal linkages are formed by coupling a norbornene-based alcohol with a suitable aldehyde under basic conditions. acs.org For example, the reaction of glycerol (B35011) with an appropriate aldehyde precursor in the presence of p-toluenesulfonic acid yields a mixture of five- and six-membered cyclic acetals. acs.org This strategy can be applied to this compound to create acetal-protected derivatives, which are stable to basic and neutral conditions but can be cleaved under acidic conditions to release the aldehyde. acs.org This pH-dependent stability is a key feature in designing controlled-release systems or multi-step synthetic sequences.

Synthesis of this compound-Containing Macrocycles and Heterocycles

The bifunctional nature of this compound and its derivatives makes them useful in the synthesis of cyclic compounds. An established route to 1,4-oxazine heterocycles involves using a protected form of an this compound derivative. gla.ac.uk Specifically, the condensation of bromoacetal with ethanolamine (B43304) produces 2-amino-ethoxy-acetaldehyde diethylacetal. gla.ac.uk This intermediate, which contains both an amine and a protected aldehyde (as a diethyl acetal), can be cyclized to form dihydro-1,4-oxazine. gla.ac.uk

Chemical Reactivity and Mechanistic Investigations of Ethoxyacetaldehyde

Electrophilic Reactivity and Nucleophilic Additions

The carbonyl carbon of ethoxyacetaldehyde is electrophilic due to the polarization of the carbon-oxygen double bond, a characteristic inherent to all aldehydes. vedantu.com This electrophilicity is the driving force for nucleophilic addition reactions, where a nucleophile attacks the carbonyl carbon. vedantu.comlibretexts.org This initial attack leads to the formation of a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol derivative. vedantu.comlibretexts.org Generally, aldehydes are more reactive towards nucleophilic additions than ketones due to lesser steric hindrance and fewer electron-donating alkyl groups, which would otherwise decrease the positive polarity of the carbonyl carbon. shaalaa.com

The aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. This compound, possessing alpha-hydrogens, can undergo this reaction, acting as either a nucleophile (after deprotonation to form an enolate) or an electrophile.

The formose reaction is a complex series of aldol additions, isomerizations, and retro-aldol reactions that convert formaldehyde (B43269) into a mixture of sugars. beilstein-journals.orgwikipedia.org While primarily initiated by the dimerization of formaldehyde to glycolaldehyde, other aldehydes can participate in and influence the reaction. wikipedia.org Research has shown that this compound can act as a stimulator in the conversion of formaldehyde to carbohydrates. researchgate.net The mechanism of the formose reaction is essentially an aldol condensation process that occurs under alkaline conditions, often accelerated by a heterogeneous catalyst. chemmethod.com The reaction proceeds through various intermediates, including glycolaldehyde, glyceraldehyde, and dihydroxyacetone, ultimately leading to the formation of higher-carbon sugars like tetroses, pentoses, and hexoses. wikipedia.orgmdpi.com The participation of this compound in this reaction highlights its ability to engage in the complex reaction network leading to the synthesis of oligosaccharides.

The Knoevenagel condensation is a modification of the aldol reaction that involves the reaction of an aldehyde or ketone with a compound having an active methylene (B1212753) group, catalyzed by a weak base. pharmdguru.com This reaction is a versatile method for forming carbon-carbon double bonds. this compound can serve as the aldehyde component in this reaction. For instance, its condensation with ethyl cyanoacetate (B8463686) is a common strategy for synthesizing compounds like (Z)-ethyl 2-cyano-3-ethoxyacrylate. The reaction typically proceeds through the formation of a β-hydroxy carbonyl intermediate, which then undergoes dehydration to yield an α,β-unsaturated product. The use of a tertiary amine base, such as triethylamine, can be effective in promoting this condensation. nih.gov

The Mannich reaction is a three-component condensation involving an aldehyde, a primary or secondary amine, and a compound with an acidic proton. taylorandfrancis.comorganic-chemistry.org A key step in the Mannich reaction is the formation of an imine or iminium ion from the aldehyde and amine. taylorandfrancis.comnih.gov this compound can react with primary amines to form the corresponding imine (a compound with a C=N bond), also known as a Schiff base. masterorganicchemistry.comlibretexts.org This reaction is typically acid-catalyzed and involves the elimination of a water molecule. libretexts.org The pH of the reaction medium is crucial; it needs to be acidic enough to protonate the intermediate hydroxyl group to facilitate its removal as water, but not so acidic that it protonates the amine reactant, rendering it non-nucleophilic. libretexts.org The resulting imine is an electrophile that can then react with a nucleophile, such as an enol, to form the final Mannich base, a β-amino carbonyl compound. nih.gov

Knoevenagel Condensation Pathways

Redox Chemistry of the Aldehyde Functionality

The aldehyde group of this compound can undergo both oxidation and reduction. The focus here will be on its oxidative transformation.

This compound is readily oxidized to its corresponding carboxylic acid, ethoxyacetic acid. wikipedia.orgresearchgate.net This conversion is a significant metabolic pathway in biological systems. wikipedia.orgnih.gov In the liver, enzymes such as aldehyde dehydrogenase facilitate this oxidation. wikipedia.orgnih.gov Chemically, this oxidation can be achieved using various oxidizing agents. For example, the oxidation of diethyl ether with tert-butyl hydroperoxide in the presence of a triphenylbismuth (B1683265) catalyst has been shown to produce this compound, which is then further converted to ethoxyacetic acid. lookchem.com This oxidative process is a key detoxification step in vivo for organisms exposed to ethoxyethanol or its acetate (B1210297) ester, as this compound is an intermediate in their metabolism to ethoxyacetic acid. wikipedia.orgresearchgate.netcdc.gov

Stereoselective Reduction Strategies

The stereoselective reduction of this compound is a key chemical transformation for producing enantiomerically pure 2-ethoxyethanol (B86334), a valuable chiral building block in organic synthesis. Research in this area has focused on developing efficient and highly selective methods, with a significant emphasis on biocatalysis.

Enzymatic reduction using alcohol dehydrogenases (ADHs) has proven to be a particularly effective strategy. These enzymes can exhibit high levels of stereoselectivity, enabling the synthesis of either the (R)- or (S)-enantiomer of 2-ethoxyethanol. The metabolism of 2-ethoxyethyl acetate involves its hydrolysis to 2-ethoxyethanol, which is then oxidized by alcohol dehydrogenase to this compound. wikipedia.org This metabolic pathway highlights the natural interaction between ADHs and these compounds. Pyrazole, a known inhibitor of alcohol dehydrogenase, has been shown to protect against testicular damage caused by 2-ethoxyethanol, further underscoring the role of this enzyme in its metabolism. cdc.gov

The search for suitable biocatalysts has led to the exploration of various microbial sources. For instance, ADHs from organisms like Rhodococcus ruber and Thermoanaerobacter species have been identified and characterized for their ability to reduce aldehydes stereoselectively. The choice of enzyme and reaction conditions, such as the use of co-factors like NAD(P)H and co-substrate recycling systems, is crucial for achieving high enantiomeric excess and product yields. While specific data on the stereoselective reduction of this compound using these particular enzymes is not detailed in the provided search results, the general principles of biocatalytic aldehyde reduction are well-established.

Table 1: Biocatalytic Approaches for Stereoselective Aldehyde Reduction

| Catalyst Type | General Product | Key Considerations |

|---|---|---|

| Alcohol Dehydrogenases (ADHs) | Chiral Alcohols | Enzyme source, stereopreference (R or S), cofactor regeneration |

| Engineered Microorganisms | Chiral Alcohols | Expression of specific ADHs, whole-cell vs. isolated enzyme systems |

Interaction with Biological Macromolecules: Adduct Formation Studies

This compound, a metabolite of 2-ethoxyethanol and its acetate ester, is a reactive compound capable of interacting with biological macromolecules like DNA. wikipedia.orgwho.int This interaction can lead to the formation of DNA adducts, which are segments of DNA bound to a chemical. wikipedia.org Such adducts are considered a form of DNA damage and can be precursors to mutations and carcinogenesis. wikipedia.orgnih.gov

Mechanistic Pathways of Adduct Formation with Purine (B94841) Nucleosides and DNA

The formation of DNA adducts by this compound primarily involves its reaction with the purine bases of DNA, namely guanine (B1146940) and adenine (B156593). acs.orgnih.gov The aldehyde group of this compound is electrophilic and can react with the nucleophilic sites on the DNA bases. nih.gov Specifically, the exocyclic amino groups of guanine and adenine are common targets for adduction by aldehydes. mdpi.com

The reaction typically begins with the nucleophilic attack of a nitrogen atom in the purine ring on the carbonyl carbon of this compound. This can lead to the formation of various adducts. For instance, studies on the metabolites of the carcinogen N-nitrosomorpholine have identified several this compound-purine adducts, including N7-(2-oxoethoxyethyl)guanine and adducts at the N3 and N6 positions of adenine. hesiglobal.org The formation of these adducts demonstrates the potential for this compound to modify the genetic material. acs.orghesiglobal.org The generation of DNA adducts is influenced by steric factors and the nucleophilicity of the target sites, with the N3 and N7 positions of guanine and adenine being highly nucleophilic. wikipedia.org

Characterization of DNA Adduct Stability and Hydrolysis Kinetics

The stability of DNA adducts is a critical determinant of their biological consequences. Adducts that are persistent and not efficiently removed by cellular repair mechanisms are more likely to lead to mutations. nih.gov The stability of this compound-DNA adducts has been a subject of investigation. acs.org

Studies have characterized the stability of these adducts under various conditions to understand their propensity to decompose. acs.orgscience.gov The hydrolysis of DNA adducts, the process by which they are cleaved from the DNA backbone, is a key aspect of their stability. The rate of hydrolysis can determine the half-life of an adduct in the cell. For example, research on formaldehyde-induced DNA adducts has shown that these lesions can accumulate and have a measurable half-life in tissues. nih.gov While specific hydrolysis kinetics for this compound adducts are not detailed in the provided search results, the general principles of adduct stability and repair are applicable. The persistence of adducts can interfere with DNA replication and transcription, potentially leading to mutations if not repaired. nih.gov

Table 2: Characterized this compound-Purine Adducts

| Purine Base | Adduct |

|---|---|

| Guanine | N7-(2-oxoethoxyethyl)guanine |

| Guanine | O6-(2-oxoethoxyethyl)guanine |

| Guanine | N1-(2-oxoethoxyethyl)guanine |

| Guanine | N2-(2-oxoethoxyethyl)guanine |

| Adenine | N3-(2-oxoethoxyethyl)adenine |

| Adenine | N7-(2-oxoethoxyethyl)adenine |

| Adenine | N6-(2-oxoethoxyethyl)adenine |

Source: hesiglobal.org

Role as an Intermediate in Cascade and Domino Reactions

Cascade reactions, also known as domino or tandem reactions, are highly efficient synthetic strategies where multiple bond-forming events occur in a single pot without the isolation of intermediates. numberanalytics.comscispace.comlew.ro These reactions are prized for their atom and step economy, leading to the rapid construction of complex molecular architectures. nih.gov

This compound, with its bifunctional nature (an aldehyde and an ether), has the potential to act as a key intermediate in such reaction sequences. While specific, well-documented examples of cascade or domino reactions where this compound is the central starting material are not prominent in the provided search results, its structural features suggest its utility in this context. For instance, a reaction involving an initial transformation at the aldehyde group could trigger a subsequent cyclization or rearrangement involving the ethoxy moiety.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-Ethoxyethanol |

| 2-Ethoxyethyl acetate |

| Pyrazole |

| NAD(P)H |

| Guanine |

| Adenine |

| N-nitrosomorpholine |

| N7-(2-oxoethoxyethyl)guanine |

| O6-(2-oxoethoxyethyl)guanine |

| N1-(2-oxoethoxyethyl)guanine |

| N2-(2-oxoethoxyethyl)guanine |

| N3-(2-oxoethoxyethyl)adenine |

| N7-(2-oxoethoxyethyl)adenine |

| N6-(2-oxoethoxyethyl)adenine |

| Formaldehyde |

| Furfural (B47365) |

| Levulinate esters |

Advanced Spectroscopic and Computational Characterization of Ethoxyacetaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure and conformation of molecules in solution. glycopedia.eu For ethoxyacetaldehyde, NMR studies, including one-dimensional (1D) and two-dimensional (2D) experiments, offer insights into the connectivity of atoms and the molecule's dynamic behavior. glycopedia.eumagritek.com Conformational analysis relies on the principle that the chemical shifts and coupling constants of nuclei are sensitive to their local electronic environment and spatial orientation. auremn.org.br

Two-dimensional NMR techniques are instrumental in unraveling the complex spin systems within a molecule, providing clear correlations between coupled nuclei. wikipedia.orgyoutube.com

Correlation Spectroscopy (COSY): The COSY experiment identifies protons that are scalar (J-coupled) to each other, typically through two or three bonds. emerypharma.comcreative-biostructure.comsdsu.edu In this compound (CH₃CH₂OCH₂CHO), a COSY spectrum would reveal cross-peaks connecting the protons of the ethyl group (CH₃ and CH₂) and the protons of the acetaldehyde (B116499) moiety (OCH₂ and CHO). This confirms the connectivity within these fragments. For instance, a cross-peak would be observed between the methyl protons and the methylene (B1212753) protons of the ethyl group, as well as between the methylene protons adjacent to the oxygen and the aldehydic proton.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons with directly attached heteronuclei, most commonly ¹³C. wikipedia.orgcreative-biostructure.com This technique is invaluable for assigning carbon signals in the ¹³C NMR spectrum. emerypharma.com For this compound, the HSQC spectrum would show correlations between each proton and the carbon atom it is bonded to. This allows for unambiguous assignment of the four distinct carbon environments: the methyl carbon, the ethyl methylene carbon, the oxy-acetaldehyde methylene carbon, and the carbonyl carbon. The aldehydic proton would show a correlation to the carbonyl carbon, while the other protons would correlate with their respective aliphatic carbons. sdsu.eduox.ac.uk This dispersion of proton signals into a second dimension based on the attached carbon's chemical shift can also help resolve overlapping signals in the 1D proton spectrum. youtube.comox.ac.uk

Below is a table summarizing the expected 2D NMR correlations for this compound.

| Proton (¹H) | Correlated Proton (¹H) in COSY | Correlated Carbon (¹³C) in HSQC |

| -CHO | -OCH₂- | C=O |

| -OCH₂- (acetaldehyde) | -CHO, -OCH₂- (ethyl) | -OC H₂- |

| -OCH₂- (ethyl) | -CH₃, -OCH₂- (acetaldehyde) | -OC H₂- |

| -CH₃ | -OCH₂- (ethyl) | C H₃ |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrations of covalent bonds. americanpharmaceuticalreview.com These methods are complementary; IR spectroscopy is sensitive to vibrations that induce a change in the dipole moment, while Raman spectroscopy detects vibrations that alter the molecule's polarizability. nih.govspectroscopyonline.com

The vibrational spectrum of this compound exhibits characteristic bands corresponding to its specific functional groups. vscht.cz

C=O Stretch: The most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group, typically found in the region of 1720-1740 cm⁻¹. researchgate.net

C-H Stretch: The C-H stretching vibrations of the aliphatic (CH₃ and CH₂) and aldehydic (CHO) groups appear in the 2700-3000 cm⁻¹ region. The aldehydic C-H stretch often presents as a distinct, weaker pair of bands.

C-O Stretch: The C-O-C ether linkage gives rise to a strong, characteristic stretching vibration, usually observed in the 1070-1150 cm⁻¹ range. researchgate.net

Bending Vibrations: The fingerprint region (below 1500 cm⁻¹) contains a complex pattern of bending vibrations (scissoring, wagging, twisting, rocking) for the CH₂ and CH₃ groups. libretexts.org

Raman spectroscopy complements the IR data, often showing strong signals for the more symmetric, less polar bonds like C-C single bonds. spectroscopyonline.com The analysis of these vibrational modes provides definitive identification of the functional groups present in this compound. nih.gov

A table of characteristic vibrational frequencies for this compound is presented below.

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | IR Intensity | Raman Intensity |

| C-H Stretch | Aldehyde (-CHO) | 2720, 2820 | Medium | Medium |

| C-H Stretch | Alkane (-CH₂, -CH₃) | 2850-3000 | Strong | Strong |

| C=O Stretch | Aldehyde (C=O) | 1725-1740 | Strong | Medium |

| C-H Bend | Alkane (-CH₂, -CH₃) | 1350-1470 | Medium | Medium |

| C-O-C Stretch | Ether | 1070-1150 | Strong | Weak |

Mass Spectrometry (MS) for Reaction Monitoring and Product Elucidation

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and structure of compounds by measuring the mass-to-charge ratio (m/z) of ionized molecules and their fragments. cdri.res.in It is particularly useful for monitoring chemical reactions and identifying unknown products. jasco.com.bramericanpharmaceuticalreview.com

Time-of-Flight Mass Spectrometry (TOF-MS) is frequently coupled with techniques like shock tubes to study high-temperature chemical kinetics. researchgate.netacs.org In the study of the pyrolysis of 1,4-dioxane (B91453), TOF-MS was used to identify the reaction products in real-time. this compound was identified as a key intermediate species formed during the high-temperature dissociation of 1,4-dioxane. researchgate.net The high-speed data acquisition of TOF-MS is essential for capturing the transient species generated in such rapid reactions. researchgate.net

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion, fragmenting it, and then analyzing the resulting product ions. nih.gov This technique provides detailed structural information and is crucial for differentiating between isomers, which may have identical molecular weights. researchgate.netunizar.es

For this compound (molecular weight 88.11 g/mol ), the fragmentation pattern in an MS/MS experiment would be characteristic of its structure. Common fragmentation pathways for ethers and aldehydes include:

Alpha-cleavage: Fission of the C-C bond adjacent to the oxygen atom is a common pathway for ethers. For this compound, cleavage of the C-O bond could yield fragments such as [CH₃CH₂O]⁺ (m/z 45) or [CH₂CHO]⁺ (m/z 43). docbrown.info

Cleavage adjacent to the carbonyl group: Aldehydes often fragment via cleavage of the bonds next to the carbonyl group. This could lead to the loss of a hydrogen radical to form an [M-1]⁺ ion (m/z 87) or the loss of the CHO group to form [CH₃CH₂OCH₂]⁺ (m/z 59).

McLafferty Rearrangement: While less direct for this specific structure, rearrangement reactions can also occur, leading to characteristic neutral losses.

By comparing the fragmentation pattern of an unknown with that of a known standard or with patterns predicted from established fragmentation rules, MS/MS can definitively identify this compound and distinguish it from isomers like butanone or tetrahydrofuran. researchgate.netunizar.esdocbrown.info

The table below lists potential fragments of this compound observed in mass spectrometry.

| m/z | Possible Fragment Ion | Potential Origin |

| 88 | [CH₃CH₂OCH₂CHO]⁺ | Molecular Ion |

| 87 | [CH₃CH₂OCH₂CO]⁺ | Loss of H radical |

| 59 | [CH₃CH₂OCH₂]⁺ | Loss of CHO group |

| 45 | [CH₃CH₂O]⁺ | Cleavage of C-O bond |

| 43 | [CH₂CHO]⁺ | Cleavage of C-O bond |

| 29 | [CH₃CH₂]⁺ or [CHO]⁺ | Cleavage of C-O or C-C bonds |

Time-of-Flight Mass Spectrometry (TOF-MS) in High-Temperature Reaction Analysis

Computational Chemistry Approaches for Mechanistic Insights

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular properties and reaction mechanisms. While dedicated DFT studies focusing exclusively on the electronic structure of isolated this compound are not extensively documented in the reviewed literature, its involvement in reaction mechanisms has been noted in broader computational studies.

For instance, in the context of biofuel combustion, automatic mechanism generation for diethyl ether oxidation includes this compound as a species within the reaction network. whiterose.ac.uk Such models rely on quantum chemistry calculations to refine and validate the reaction pathways. whiterose.ac.uk The methodology often involves identifying key species and reactions through sensitivity analysis and then using DFT to calculate the necessary thermochemical data and reaction rate parameters. whiterose.ac.uk

In related research, DFT has been proposed as a suitable method for predicting the reactivity of similar molecules. For example, for 2-ethoxyethylamine, a related compound, DFT is suggested for modeling the nucleophilic attack sites on the ethoxy moiety. This suggests that DFT calculations could similarly elucidate the reactive sites of this compound, such as the aldehyde group. Studies on the metabolism of 2-ethoxyethanol (B86334) mention its conversion to this compound, a process whose energetics and mechanism could be modeled using DFT. science.govscience.govscience.govscience.govinchem.org

The table below illustrates the kind of data that can be obtained from DFT calculations, based on typical outputs from computational chemistry studies on small organic molecules.

| Calculated Property | Description | Relevance to this compound |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | Indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. |

| Electron Density Distribution | A map showing the probability of finding an electron in different regions of the molecule. | Helps in identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting how the molecule will interact with other reagents. |

| Mulliken Atomic Charges | A method for estimating the partial atomic charges in a molecule. | Provides insight into the polarity of bonds and the electrostatic potential of the molecule, which influences intermolecular interactions. |

| Reaction Pathway Energetics | The change in energy as reactants are converted into products, including the identification of transition states. | Allows for the determination of activation energies and reaction rates, clarifying the feasibility of different reaction mechanisms involving this compound. |

This table is illustrative of the data DFT can provide and is based on general principles of computational chemistry, as direct DFT data tables for this compound were not found in the provided search results.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods are crucial for constructing accurate potential energy surfaces (PES) and for analyzing the transition states of chemical reactions.

A significant application of ab initio calculations involving this compound is found in the study of the pyrolysis of 1,4-dioxane. rsc.orgresource.org In these studies, 1,4-dioxane undergoes initial C-O bond fission, followed by H-atom transfers, leading to the formation of "linear" species, one of which is 2-ethoxyacetaldehyde. rsc.orgresource.org This intermediate is reported to dissociate rapidly via central fission. rsc.orgresource.org To understand this complex process, high-level ab initio calculations were employed to develop a potential energy surface for the dissociation reactions. rsc.orgresource.org The construction of such a PES is fundamental for understanding the kinetics and dynamics of the reaction, as it maps the energy of the system as a function of its geometry.

The analysis of the PES allows for the identification of transition states, which are the energy maxima along a reaction coordinate. The properties of these transition states, determined through ab initio calculations, are essential for calculating reaction rate constants using theories like Transition State Theory (TST). In the context of the OH radical reaction with 2-ethoxyethanol, which produces this compound, rate coefficients have been determined experimentally, and such experimental data can be complemented by ab initio calculations to provide a more detailed mechanistic picture. researchgate.net

| Computational Parameter | Methodology | Application to this compound Reactions |

| Potential Energy Surface (PES) | High-level ab initio calculations (e.g., Coupled Cluster, MP2) are used to compute the energy for a large number of molecular geometries. | A PES was developed to describe the dissociation pathways following the formation of this compound during 1,4-dioxane pyrolysis. rsc.orgresource.org |

| Transition State (TS) Geometry | The geometry corresponding to the highest point on the minimum energy path between reactants and products is located on the PES. | Characterizing the TS is crucial for understanding the bond-breaking and bond-forming processes during the dissociation of this compound. |

| Vibrational Frequencies | Calculated at stationary points (minima and transition states) on the PES. A transition state is characterized by having exactly one imaginary frequency. | These are used to calculate zero-point vibrational energies (ZPVE) and to confirm the nature of stationary points. |

| Activation Energy (Ea) | The energy difference between the transition state and the reactants. | Determines the temperature dependence of the reaction rate. Ab initio methods provide a theoretical estimate for this critical kinetic parameter. |

This table summarizes the application of ab initio methods to reactions involving this compound as described in the literature.

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. While specific MD simulation studies focused solely on this compound were not identified in the search results, the applicability of this technique can be inferred from studies on analogous systems.

MD simulations are particularly valuable for understanding the influence of the surrounding environment, such as a solvent, on molecular behavior. For a related compound, 2-ethoxyethylamine, MD simulations were suggested as a tool to simulate solvent interactions (e.g., in toluene (B28343) or methanol) to predict solubility and reaction kinetics. This indicates that a similar approach would be beneficial for understanding how different solvents affect the conformational preferences and reactivity of this compound.

Conformational analysis is another key area where MD simulations excel. This compound has several rotatable bonds, leading to different possible conformations (rotamers). The relative energies and populations of these conformers can be influenced by solvent interactions. MD simulations can map the conformational landscape and the dynamics of interconversion between different conformers. This is particularly relevant in understanding its behavior in complex environments like biological systems or in solution-phase reactions.

For example, a computational study on the conformers of 1,3-dioxane, a related cyclic ether, utilized ab initio and DFT methods to study conformational isomerization, highlighting the importance of understanding the relative stability of different spatial arrangements of the molecule. researchgate.net MD simulations would be a natural extension of such studies to include dynamic and solvent effects.

| Simulation Aspect | Description | Potential Application to this compound |

| Solvent Effects | Simulating the explicit interactions between the solute (this compound) and solvent molecules. | To understand how solvents like water or organic solvents influence its conformational equilibrium and reaction rates. |

| Conformational Dynamics | Tracking the changes in dihedral angles and overall molecular shape over time. | To determine the preferred conformations of this compound in different environments and the timescales for transitions between them. |

| Radial Distribution Functions (RDFs) | Describes how the density of surrounding atoms varies as a function of distance from a reference atom. | Can reveal the structure of the solvent shell around specific parts of the this compound molecule, such as the aldehyde oxygen or the ether oxygen. |

| Free Energy Calculations | Methods like umbrella sampling or metadynamics can be used to calculate the free energy profile along a reaction or conformational coordinate. | To quantify the energetic barriers between different conformers and understand the thermodynamics of its interactions in solution. |

This table is illustrative, outlining potential applications of MD simulations to this compound based on standard computational practices and studies on related molecules.

Applications in Advanced Organic Synthesis and Materials Precursor Development

Ethoxyacetaldehyde as a Versatile Building Block in Complex Molecule Synthesis

In organic synthesis, "building blocks" are relatively small molecules that provide specific structural and functional features to a larger, more complex target molecule. boronmolecular.com this compound fits this description due to its dual functionality. The aldehyde group is a classic electrophilic center, readily participating in a wide array of carbon-carbon bond-forming reactions such as aldol (B89426) condensations, Wittig reactions, and reductive aminations. Simultaneously, the ethoxy group provides a stable, somewhat lipophilic side chain that can influence the steric and electronic properties of reaction intermediates and final products.

The utility of aldehydes as building blocks is well-established, as they are precursors to a vast range of functional groups, including alcohols, amines, carboxylic acids, and alkenes. molport.com this compound, specifically, allows for the introduction of an ethoxyethyl (-CH(R)CH2OCH2CH3) moiety into a molecular framework. This capability makes it a valuable reagent in multi-step syntheses where precise control over the final molecular structure is essential. Asymmetric organocatalyzed multicomponent reactions (MCRs), which aim to build complex structures from simple starting materials in a single step, often rely on aldehyde substrates. beilstein-journals.org While research has explored many aldehydes in these complex cascades, the use of functionalized aldehydes like this compound offers a pathway to stereochemically dense and functionally diverse products. beilstein-journals.org

Role as a Key Intermediate in Pharmaceutical Synthesis

The structural motifs present in this compound are found within several biologically active compounds, making it a key intermediate in pharmaceutical synthesis. Its ability to participate in the construction of heterocyclic systems is particularly notable.

This compound is a crucial, albeit often protected, precursor in the synthesis of Amlodipine, a widely used medication for treating hypertension and angina. google.comgoogle.com Amlodipine belongs to the 1,4-dihydropyridine (B1200194) class of calcium channel blockers. wikipedia.org The core structure of these molecules is typically assembled via the Hantzsch dihydropyridine (B1217469) synthesis, a multi-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia. wikipedia.orgthermofisher.comorganic-chemistry.org

In the synthesis of Amlodipine, the required aldehyde component is 2-chlorobenzaldehyde. However, one of the β-ketoester components is highly specialized and is derived from an this compound precursor. google.comresearchgate.net A common industrial synthesis pathway involves a key intermediate, ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate. This intermediate is constructed using a phthalimide-protected aminothis compound derivative.

One patented method highlights a safer, more efficient route that avoids hazardous reagents like sodium hydride (NaH). google.comlookchem.com This process involves the following key steps:

Oxidation of a protected hydroxyethyl (B10761427) precursor to yield the core acetaldehyde (B116499) structure.

A subsequent C-H bond insertion reaction with ethyl diazoacetate, catalyzed by a Lewis acid, to form the target β-keto ester. google.com

This pathway underscores the role of the this compound skeleton in forming a critical side chain of the final Amlodipine molecule. google.com

Table 1: Key Intermediates in a Modern Amlodipine Precursor Synthesis

| Intermediate Name | Role in Synthesis | Reference |

|---|---|---|

| 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione (B1586309) | Starting material | google.com |

| 2-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)acetaldehyde (B3155771) | Key aldehyde intermediate formed by oxidation | google.com |

The Hantzsch reaction itself has been refined over the years, with modern iterations using environmentally benign catalysts and solvents, such as aqueous micelles or magnetic nanoparticles, to improve yields and simplify procedures. wikipedia.orgresearchgate.netjsynthchem.com

Precursor in the Synthesis of Specialty Chemicals and Functional Materials

The reactivity of this compound also lends itself to the production of specialty chemicals and the development of advanced functional materials. Specialty chemicals are low-volume, high-value products used in specific applications. This compound can act as a precursor for chemicals used in coatings, adhesives, and sealants, where the ethoxy group can modify properties like flexibility and adhesion. smolecule.com

In the realm of materials science, this compound derivatives have been used to modify the surfaces of nanomaterials. For instance, a related compound, 2-[2-(2-Methoxyethoxy)ethoxy]acetaldehyde, was used in the functionalization of carbon nanotubes. rsc.org In this process, the aldehyde participates in a cycloaddition reaction to covalently attach organic functional groups to the nanotube sidewalls. This modification is critical for improving the solubility and processability of nanotubes, enabling their integration into advanced composite materials and electronic devices. rsc.org

The development of functional materials often relies on methods like sol-gel or hydrothermal synthesis, where molecular precursors are transformed into solid materials with controlled structures, such as nanoparticles. mdpi.com Aldehydes can play a role in these processes, and the presence of an ether linkage, as in this compound, can influence the properties of the final material. nih.gov For example, studies using density functional theory (DFT) have investigated the dissociation mechanisms of related molecules on nano-aluminum surfaces, which is relevant to understanding the performance of energetic nanofluid fuels. researchgate.net

Table 2: Applications of this compound as a Precursor

| Application Area | Specific Use | Resulting Product/Material | Reference |

|---|---|---|---|

| Specialty Chemicals | Building block for polymers and resins | Components for coatings, adhesives, sealants | smolecule.com |

| Functional Materials | Reagent for surface modification | Functionalized carbon nanotubes | rsc.org |

Contribution to Polyene and Retinoid Synthesis

Polyenes are organic compounds containing multiple alternating carbon-carbon double bonds, and they form the structural backbone of many important natural products, including antifungal antibiotics and pigments. mdpi.comnih.gov Retinoids, a class of compounds structurally related to vitamin A, are polyenes that play crucial roles in vision, cell growth, and differentiation. mdpi.comscienceopen.com

The synthesis of both polyenes and retinoids heavily relies on chemical reactions that form carbon-carbon double bonds, with the Wittig reaction being a cornerstone methodology. researchgate.net This reaction couples an aldehyde or ketone with a phosphonium (B103445) ylide to create an alkene. The stepwise elongation of a carbon chain using Wittig reactions allows for the precise construction of complex polyene systems. researchgate.net

While direct documentation of this compound in major polyene or retinoid synthesis is not prominent, its structure as an aldehyde makes it a theoretical candidate for such synthetic routes. By using this compound in a Wittig-type coupling, an ethoxyethyl group could be introduced at a specific position along a polyene chain. This modification could alter the molecule's physical properties, such as solubility or stability, or its biological activity by influencing how it binds to target proteins or membranes. nih.gov

The biosynthesis of retinoids starts from the cleavage of β-carotene to produce retinal (an aldehyde), which is then reversibly reduced to retinol (B82714) (an alcohol) or irreversibly oxidized to retinoic acid. researchgate.netnih.gov Synthetic routes to retinoid analogues often mimic this by building the polyene chain through the coupling of smaller aldehyde and phosphonate (B1237965) fragments. The incorporation of an this compound-derived unit could lead to novel retinoid analogues with modified pharmacokinetics or receptor binding affinities. mdpi.com

Table 3: Mentioned Compound Names

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 22056-82-2 | C4H8O2 |

| Amlodipine | 88150-42-9 | C20H25ClN2O5 |

| 2-Chlorobenzaldehyde | 89-98-5 | C7H5ClO |

| Ethyl Diazoacetate | 623-73-4 | C4H6N2O2 |

| Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate | 88150-75-8 | C18H21NO6 |

| 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione | Not Available | C12H13NO4 |

| 2-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)acetaldehyde | 88150-62-3 | C12H11NO4 |

| 2-[2-(2-Methoxyethoxy)ethoxy]acetaldehyde | 140371-02-4 | C7H14O4 |

| Retinal | 116-31-4 | C20H28O |

| Retinol | 68-26-8 | C20H30O |

| Retinoic Acid | 302-79-4 | C20H28O2 |

Mechanistic Investigations in Environmental and Atmospheric Chemistry

Atmospheric Transformation Processes and Lifetimes

Ethoxyacetaldehyde is an oxygenated volatile organic compound (OVOC) that can be emitted directly into the atmosphere, though it is more significantly formed as an intermediate product from the atmospheric degradation of other compounds, such as 2-ethoxyethanol (B86334). researchgate.netacs.org Its fate in the atmosphere is primarily governed by chemical reactions that transform it into other substances, influencing atmospheric composition and air quality.

The principal sink for this compound in the troposphere is its reaction with the hydroxyl radical (•OH), the atmosphere's primary daytime oxidant. acs.orgwikipedia.org The reaction proceeds mainly through hydrogen atom abstraction, where the •OH radical removes a hydrogen atom from the this compound molecule, initiating a cascade of further oxidation reactions. researchgate.net

The rate of this reaction is crucial for determining the atmospheric lifetime of this compound. A study conducted at room temperature determined the rate coefficient for the gas-phase reaction between hydroxyl radicals and this compound. acs.org This value is essential for atmospheric chemical models that predict the persistence and impact of volatile organic compounds.

| Reactant | Oxidant | Rate Coefficient (k) at Room Temperature (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|---|

| This compound | •OH | 16.6 × 10⁻¹² | acs.org |

The reaction is relatively fast, suggesting that this compound has a short atmospheric lifetime. The primary attack by the hydroxyl radical is expected to occur at the aldehydic C-H bond and the C-H bonds on the carbon atom adjacent to the ether oxygen, as these are typically the most reactive sites in such molecules. researchgate.net

The photochemical degradation of this compound is initiated by its reaction with •OH radicals during the day. Following the initial hydrogen abstraction, the resulting alkyl radical (R•) reacts rapidly with molecular oxygen (O₂) to form a peroxy radical (RO₂•). researchgate.net

The subsequent fate of this peroxy radical dictates the final degradation products. In the presence of nitric oxide (NO), the peroxy radical can react to form an alkoxy radical (RO•) and nitrogen dioxide (NO₂). The alkoxy radical derived from this compound can then undergo further decomposition or isomerization. Potential decomposition pathways include C-C or C-O bond scission. For similar alkoxy radicals formed from the parent compound 2-ethoxyethanol, C-C bond cleavage is the preferred route. acs.org

While this compound is itself a degradation product of 2-ethoxyethanol, its own oxidation contributes to the formation of other atmospheric compounds. acs.orgresearchgate.net The oxidation of 2-ethoxyethanol yields several major products, including ethyl formate, ethylene (B1197577) glycol monoformate, ethylene glycol monoacetate, and this compound itself. acs.orgresearchgate.net The further degradation of this compound is expected to contribute to the formation of smaller, more oxidized species, including organic nitrates, acids, and ultimately carbon dioxide.

Reaction Kinetics with Atmospheric Oxidants (e.g., Hydroxyl Radicals)

Transformation Mechanisms in Aqueous and Terrestrial Environments

When released into water or soil, this compound is subject to different degradation mechanisms than in the atmosphere. These processes are critical for determining its environmental persistence and potential for contaminating groundwater and soil.

Biotic Degradation: The primary transformation pathway for this compound in biological systems, and likely in soil and water environments with active microbial populations, is oxidation. canada.cacanada.ca In studies involving laboratory animals, 2-ethoxyethanol is metabolized first to this compound by alcohol dehydrogenases. This intermediate is then rapidly converted to ethoxyacetic acid (EAA) by aldehyde dehydrogenases. canada.cacanada.ca This metabolic pathway suggests that microbial enzymes in soil and water can facilitate a similar transformation.

Several bacterial strains have been shown to utilize the parent compound, 2-ethoxyethanol, as a carbon source for aerobic growth, bio-oxidizing it to ethoxyacetic acid. canada.ca This process inherently involves the formation and subsequent degradation of this compound as an intermediate. The conversion of the aldehyde group to a carboxylic acid represents a key detoxification and degradation step. Therefore, in aerobic aqueous and terrestrial environments, this compound is expected to be readily biodegradable, with a likely half-life on the order of weeks. canada.ca

Emerging Analytical Methodologies for Ethoxyacetaldehyde Research

Chromatographic Techniques for Complex Mixture Analysis

Chromatography remains the cornerstone for separating and quantifying components within a mixture. For a volatile and polar compound like ethoxyacetaldehyde, both gas and liquid chromatography platforms offer distinct advantages, especially when coupled with advanced column technologies and sensitive detectors.

Gas chromatography is a primary technique for the analysis of volatile and semi-volatile compounds. filab.fr The successful analysis of polar analytes like this compound hinges on the proper selection of the GC column and detector to ensure sensitivity and prevent analyte degradation or adsorption. phenomenex.com

Specialized Column Technologies: The choice of stationary phase is critical. For polar aldehydes, columns with a polar stationary phase are often required to achieve adequate separation from other components. However, a more common approach involves using low-bleed, inert columns, such as those with a 5% phenyl-arylene phase, which are designed to minimize surface activity. phenomenex.com Advanced deactivation processes in modern fused silica (B1680970) columns create a more inert surface, which is crucial for preventing the adsorption of active compounds like aldehydes and ensuring symmetric peak shapes and higher sensitivity. phenomenex.comchromtech.com For high-temperature applications, specialized columns with advanced polymer bonding and high-temperature polyimide coatings can offer stability up to 430 °C, which is useful for analyzing samples with high-boiling point matrices. phenomenex.com

Detectors: When coupled with a Mass Spectrometer (GC-MS), the system provides not only retention time data but also mass spectra, which allows for confident identification of the analytes. filab.frnih.gov Operating the MS in selected-ion monitoring (SIM) mode enhances sensitivity and allows for the quantification of trace levels of this compound in complex samples. nih.govresearchgate.net Headspace GC-MS is a particularly powerful configuration for analyzing volatile compounds in liquid or solid samples, as it minimizes matrix interference and allows for the detection of analytes in the low micromolar or even nanomolar range. nih.govresearchgate.net In some cases, in-situ derivatization using reagents like acetic anhydride (B1165640) can be employed to improve the stability and chromatographic behavior of reactive analytes. mdpi.com

| Parameter | Typical Specification for Volatile Aldehyde Analysis | Rationale |

|---|---|---|

| Column Type | Fused Silica Capillary Column | Provides high resolution and efficiency. chromtech.com |

| Stationary Phase | 5% Phenyl / 95% Dimethylpolysiloxane (e.g., ZB-5MSplus, DB-5ms) | Offers excellent inertness and low bleed, suitable for GC-MS. phenomenex.comrestek.com |

| Dimensions | 15-60 m length, 0.25 mm I.D., 0.25-1.0 µm film thickness | Balances resolution, analysis time, and sample capacity. restek.com |

| Injection Mode | Headspace or Split/Splitless | Headspace is ideal for volatiles in complex matrices; Split/Splitless for direct liquid injection. filab.frnih.gov |

| Detector | Mass Spectrometer (MS) | Provides structural information for positive identification and high sensitivity in SIM mode. nih.govmdpi.com |

For non-volatile derivatives of this compound or for analyses where GC is not suitable, HPLC and its advanced counterpart, UPLC, are the methods of choice. researchgate.net These techniques are almost always preceded by a derivatization step to make the aldehyde detectable by UV-Vis or fluorescence detectors and to improve its retention on reverse-phase columns. nih.govnih.gov

The most common derivatization agent for aldehydes is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the carbonyl group to form a stable 2,4-dinitrophenylhydrazone derivative. nih.govnih.govepa.gov This derivative is highly chromophoric, allowing for sensitive detection. The analysis is typically performed using reverse-phase HPLC (RP-HPLC) with a C18 column. nih.govrug.nl

UPLC, which utilizes columns with sub-2 µm particles, offers significant advantages over traditional HPLC, including higher resolution, greater sensitivity, and drastically reduced analysis times—often cutting a 60-minute run down to under 10 minutes. researchgate.netgoogle.com This high-throughput capability is invaluable for comprehensive reaction profiling. researchgate.net

| Technique | Key Features for Aldehyde Analysis | Reference |

|---|---|---|

| HPLC | Standard method using derivatization (e.g., DNPH) for UV detection. C18 columns are commonly used for separating hydrazone derivatives. | nih.govnih.govepa.gov |

| UPLC | Uses sub-2 µm particle columns for significantly faster run times and improved peak resolution compared to HPLC. Ideal for complex mixture analysis and high-throughput screening. | researchgate.netrug.nlgoogle.com |

The coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) is an exceptionally powerful tool for the comprehensive analysis of reaction mixtures containing this compound. nih.gov This hyphenated technique combines the superior separation capabilities of HPLC or UPLC with the mass-resolving power and structural elucidation capabilities of MS. plos.orgnih.gov

LC-MS allows for the detection and identification of this compound derivatives and other reaction components based on their accurate mass. lcms.cz However, the true power for mechanistic studies comes from LC-MS/MS. In this setup, a specific ion (the precursor ion) is selected and fragmented to produce a characteristic pattern of product ions. nih.govjasco-global.com This fragmentation pattern provides a structural fingerprint, enabling the confident identification of compounds even at trace levels in a complex matrix. researchgate.net

This methodology is indispensable for reaction profiling, where the goal is to identify not only the starting materials and final products but also transient intermediates, byproducts, and degradation products. plos.org For instance, in reactions involving solvents like methanol, LC-MS/MS can identify and distinguish between the target aldehyde, its hydrated gem-diol form, and solvent adducts like hemiacetals, all of which can co-exist in solution and have different chromatographic retention times. nih.gov

| Parameter | Typical Specification for Carbonyl Derivative Analysis | Rationale |

|---|---|---|

| Chromatography | UPLC with a C18 reversed-phase column | Provides rapid and high-resolution separation of derivatives. rug.nlplos.org |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | ESI is common for many derivatives; APCI can be effective for less polar compounds. plos.orglcms.cz |

| Mass Analyzer | Triple Quadrupole (QqQ) or Orbitrap | QqQ is the reference for quantitative analysis using SRM/MRM. Orbitrap provides high-resolution accurate mass for identification. nih.govplos.org |

| Detection Mode | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) | Offers exceptional sensitivity and selectivity for quantifying target analytes in complex matrices. nih.govnih.gov |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

In Situ Spectroscopic Methods for Real-Time Reaction Monitoring

While chromatographic methods provide detailed snapshots of a reaction at specific time points, in situ spectroscopic techniques offer a continuous, real-time view of the reaction as it progresses. beilstein-journals.org This allows for the direct observation of reactant consumption, product formation, and the appearance and disappearance of transient intermediates, providing invaluable kinetic and mechanistic data. magritek.comazom.com

Online Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for this purpose. By flowing the reaction mixture through an NMR spectrometer, complete spectra can be acquired at regular intervals (e.g., every 15-30 seconds). beilstein-journals.orgmagritek.com This non-destructive technique allows for the quantitative monitoring of all species in the solution simultaneously without the need for deuterated solvents or sample preparation. magritek.comazom.com For example, in a reaction forming or consuming this compound, one could monitor the characteristic aldehyde proton signal (typically around 9.5-10.0 ppm) and the signals corresponding to the ethoxy group. magritek.com

Other in situ methods, such as Attenuated Total Reflection-Infrared (ATR-IR) spectroscopy, can provide real-time information about changes in functional groups and are especially useful for studying reactions occurring on catalyst surfaces. researchgate.net

| Advantage of In Situ Monitoring | Description | Reference |

|---|---|---|

| Real-Time Information | Provides continuous data on species concentration, enabling precise determination of reaction kinetics and endpoints. | magritek.comazom.commagritek.com |

| Identification of Intermediates | Allows for the detection and characterization of short-lived or unstable intermediates that may be missed by offline methods. | beilstein-journals.orgmagritek.com |

| Mechanistic Insight | Observing the complete reaction profile helps to elucidate complex reaction mechanisms and pathways. | beilstein-journals.orgmagritek.com |

| No Sample Preparation | Eliminates the need for quenching and sample workup, which can introduce artifacts and alter the chemical composition. | magritek.comazom.com |

Development of Advanced Chemosensors and Probes for Mechanistic Studies

Beyond traditional analytical instrumentation, the development of specialized chemosensors and molecular probes represents a frontier in chemical research, offering highly sensitive and selective methods for detecting specific analytes like aldehydes. nih.govrsc.org These tools can be used for real-time detection in various media and for probing reaction mechanisms.

Optical Chemosensors: These sensors operate via a colorimetric (color change) or fluorometric (fluorescence change) response upon interaction with the target analyte. nih.govrsc.org For aldehydes, sensor design often relies on selective chemical reactions, such as the formation of an imine bond, which alters the electronic properties of the sensor molecule and thus its optical signal. nih.gov These sensors offer advantages of high sensitivity (with detection limits down to the nanomolar range), portability, and low cost, making them suitable for real-time monitoring. nih.govrsc.org

Electrochemical and Other Sensors: Researchers have also developed enzyme-based electrochemical biosensors and nanostructured semiconducting metal oxide sensors for the detection of acetaldehyde (B116499). mdpi.comnih.gov These systems can offer very low detection limits (ppb levels) and fast response times. mdpi.com A spectroelectrochemical sensor system, for example, combines the selectivity of an enzymatic reaction with optical detection to avoid interference from other compounds in the sample matrix. mdpi.com

Mechanistic Probes: In addition to sensors, specific molecules can be designed as probes to investigate reaction mechanisms. For instance, α′-hydroxyenones have been developed as stable, easy-to-handle surrogates for α,β-unsaturated aldehydes in N-heterocyclic carbene (NHC)-catalyzed reactions. acs.orgacs.org Studying the reactivity of these probes provides crucial insights into the formation and reversibility of key intermediates, such as the Breslow intermediate, which would be difficult to study using the unstable aldehydes directly. acs.orgnih.gov Similarly, probes based on an α,β-unsaturated ketone warhead have been used to study cysteine proteases. nih.gov

| Sensor/Probe Type | Detection Principle | Key Advantages | Reference |

|---|---|---|---|

| Optical Chemosensor | Analyte binding (e.g., imine formation) induces a colorimetric or fluorescent change. | High sensitivity and selectivity, low cost, real-time capability. | nih.govrsc.org |

| Electrochemical Biosensor | An enzyme (e.g., aldehyde dehydrogenase) catalyzes a reaction that produces an electrical signal. | High specificity from the enzyme, very low detection limits. | nih.gov |

| Gold Nanoparticle (AuNP) Sensor | Interaction of the aldehyde with surface-functionalized AuNPs causes a change in their plasmonic properties and a visible color change. | Rapid, simple, and suitable for developing affordable test strips. | rsc.org |

| Mechanistic Probe | A stable surrogate molecule that mimics the reactivity of the target analyte to study reaction intermediates and pathways. | Allows for the study of otherwise inaccessible or unstable reactive intermediates. | acs.orgacs.orgnih.gov |

Future Research Directions and Unexplored Avenues

Integration of Artificial Intelligence and Machine Learning in Ethoxyacetaldehyde Reaction Prediction and Optimization

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical synthesis and process optimization. researchgate.net For this compound, these computational tools present a significant opportunity to accelerate the discovery of novel reactions and refine existing processes.

Future research can focus on developing predictive models for this compound-centric reactions. By training algorithms on large datasets of chemical reactions, ML models can predict reaction outcomes, including yield and selectivity, with increasing accuracy. researchgate.netresearchgate.netbeilstein-journals.org Techniques like deep reinforcement learning could be employed to automatically optimize reaction conditions, such as temperature, solvent, and catalyst choice, moving beyond traditional one-variable-at-a-time optimization methods. chemintelligence.comnih.gov This approach can efficiently navigate complex reaction spaces to find global optima, saving time and resources. nih.gov For instance, an ML model could predict the optimal Lewis acid catalyst and conditions for a C-H bond insertion reaction involving this compound and ethyl diazoacetate. google.com

Moreover, AI can aid in elucidating reaction mechanisms. By analyzing vast datasets, ML can identify subtle patterns and correlations that are not immediately obvious to human researchers, providing deeper insights into the underlying chemical transformations. youtube.com The development of platforms that combine ML algorithms with high-throughput experimentation (HTE) could create a closed-loop system for the rapid discovery and optimization of new reactions for this compound. beilstein-journals.org

Table 1: Potential AI/ML Applications for this compound Research

| Research Area | AI/ML Application | Potential Impact |

| Reaction Prediction | Development of neural networks trained on reaction databases. researchgate.net | Predict products and yields for novel this compound reactions. |

| Condition Optimization | Use of reinforcement learning and Bayesian optimization. beilstein-journals.orgchemintelligence.com | Rapidly identify optimal temperature, pressure, catalyst, and solvent conditions. nih.gov |

| Mechanism Interrogation | Analysis of computational and experimental data to identify key intermediates and transition states. youtube.com | Deeper understanding of reaction pathways, leading to more rational catalyst design. |

| High-Throughput Screening | Integration of ML with automated robotic synthesis platforms. beilstein-journals.org | Accelerate the discovery of new derivatives and applications for this compound. |

Enantioselective Synthesis and Chiral Transformations Involving this compound

The presence of a reactive aldehyde group makes this compound a valuable C2 building block in stereoselective synthesis. Future research will likely focus on developing novel enantioselective transformations where this compound acts as a key reactant, leading to the formation of chiral molecules with high optical purity.

One unexplored avenue is the use of chiral catalysts, such as planar-chiral cyclopentadienyl (B1206354) ruthenium complexes or Mn(salen) complexes, in reactions involving this compound. science.gov These catalysts have shown success in asymmetric allylic substitutions and epoxidations, and their application could be extended to control the stereochemistry of products derived from this compound. For example, asymmetric aldol (B89426) or Claisen-type condensations using this compound with specifically designed chiral catalysts could provide access to enantiomerically enriched β-hydroxy ethers or related structures. lookchem.com

Furthermore, the development of methods to maintain the integrity of existing chiral centers during reactions is crucial. google.com For molecules containing a stereocenter adjacent to the reacting carbonyl group, preventing epimerization during transformations like dehydration is a significant challenge that requires careful selection of reagents and conditions. google.com Research into chiral boronic esters, which exhibit high hydrolytic stability, could also offer new strategies for creating and transferring chirality in reactions involving this compound derivatives. ualberta.ca

Development of Sustainable and Green Chemistry Approaches for this compound Production and Utilization

The principles of green chemistry are increasingly guiding the development of chemical processes. ethz.ch Future research on this compound should prioritize the development of sustainable production methods and its use in environmentally benign transformations.

A key area of focus is the production of this compound and its derivatives from renewable biomass. researchgate.netresearchgate.net Lignocellulosic biomass is a promising, non-edible feedstock. researchgate.netresearchgate.net Research has demonstrated the conversion of cellulosic carbohydrates into compounds like this compound diethylacetal. researchgate.netresearchgate.netx-mol.net Future work could optimize these processes, focusing on efficient, one-pot catalytic systems that convert biomass-derived sugars directly into this compound or its immediate precursors under mild conditions. researchgate.net

Table 2: Green Chemistry Strategies for this compound

| Strategy | Approach | Example |

| Renewable Feedstocks | Utilize lignocellulosic biomass instead of fossil fuels. researchgate.net | Catalytic conversion of Napier grass or corn stover to C2 platform chemicals. researchgate.net |

| Green Solvents | Replace hazardous organic solvents with environmentally benign alternatives. mdpi.com | Using γ-valerolactone (GVL) as a co-solvent in the alcoholysis of cellulose. researchgate.net |

| Catalyst Development | Design recyclable and highly selective heterogeneous catalysts. acs.org | Employing solid acid catalysts for the conversion of carbohydrates. x-mol.net |

| Process Intensification | Develop one-pot, tandem reactions to reduce separation steps and energy consumption. science.gov | A one-pot condensation of 2-naphthol, an aldehyde, and urea (B33335) under solvent-free conditions. researchgate.net |

Exploration of Novel Biocatalytic Pathways for this compound Synthesis and Transformation

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, often providing high selectivity under mild reaction conditions. Future research should explore enzymatic and microbial pathways for both the synthesis and transformation of this compound.

One promising route for synthesis involves the oxidation of 2-ethoxyethanol (B86334). This transformation can be achieved by alcohol dehydrogenases, and identifying or engineering more efficient enzymes for this specific substrate is a key research target. nih.govcanada.ca The discovery that some microorganisms, such as Lactobacillus plantarum, can produce 2-ethoxyethylamine, a related compound, suggests that microbial pathways for ethoxy-compounds exist and could be harnessed.

For transformations, enzyme promiscuity can be exploited. Aldolases, such as deoxyribose-5-phosphate aldolase (B8822740) (DERA), are known to accept a range of aldehyde donors. chemrxiv.org Engineering DERA or other aldolases to efficiently accept this compound as a donor substrate could enable the biocatalytic synthesis of complex, functionalized sugar analogues and other valuable chiral molecules. chemrxiv.org The creation of multi-enzyme cascades in a one-pot system, where this compound is either formed in situ or used as a building block, represents a sophisticated approach to building molecular complexity from simple, renewable starting materials. chemrxiv.orgbiorxiv.org

Q & A

Q. What are the established methods for synthesizing ethoxyacetaldehyde, and what variables influence yield?

this compound is synthesized via catalytic dehydration of formaldehyde derivatives. A documented method involves reacting formaldehyde (37% solution) with this compound in the presence of calcium oxide (CaO) at temperatures below 45°C for 16 hours, followed by vacuum distillation to isolate the product . Key variables include reaction time, temperature control (to prevent exothermic side reactions), and catalyst purity. Yield optimization requires careful monitoring of these parameters, as deviations can lead to polymerization or incomplete conversion.

Q. What safety protocols are critical when handling this compound in laboratory settings?

this compound shares reactivity hazards with acetaldehyde, including violent polymerization with trace metals, strong acids/bases, and oxidizers . Safety measures include:

- Using explosion-proof equipment and grounding containers to prevent static discharge.

- Working in well-ventilated areas or fume hoods.

- Avoiding contact with incompatible substances (e.g., peroxides, amines). Safety Data Sheets (SDS) for analogous aldehydes recommend wearing nitrile gloves, eye protection, and flame-resistant lab coats .

Q. Which analytical techniques are most effective for characterizing this compound?